Evidence 1: BTK Kinase Inhibition Potency — Ethyl vs. Methyl N-Substituent Comparison in Alkylated Piperazine Scaffolds
In a direct structure-activity relationship study of alkylated piperazine BTK inhibitors, the 4-(4-ethylpiperazin-1-yl)aniline-derived scaffold demonstrated quantifiable superiority over the corresponding 4-methylpiperazinyl analog. The ethyl-substituted derivative (incorporating the target compound as the core aniline fragment) exhibited a BTK IC₅₀ value of 5.2 nM, whereas the methyl-substituted comparator under identical assay conditions yielded an IC₅₀ of 12.8 nM [1]. This represents a 2.46-fold improvement in biochemical potency attributable solely to N-alkyl chain length extension from methyl to ethyl.
| Evidence Dimension | BTK kinase enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.2 nM (final compound incorporating 4-(4-ethylpiperazin-1-yl)aniline scaffold) |
| Comparator Or Baseline | IC₅₀ = 12.8 nM (methyl-piperazinyl analog) |
| Quantified Difference | 2.46-fold lower IC₅₀ (higher potency) for ethyl-substituted scaffold |
| Conditions | Biochemical BTK enzyme inhibition assay; 384-well format; ATP concentration at Kₘ |
Why This Matters
Procurement of the ethyl-substituted building block enables synthesis of BTK inhibitors with demonstrably superior enzymatic potency versus the methyl analog, critical for programs targeting sub-10 nM lead optimization thresholds.
- [1] Crawford, J.J., et al. Alkylated piperazine compounds as inhibitors of BTK activity. European Patent EP2773639B1 / WO2013070696A1. F. Hoffmann-La Roche AG. Priority date: November 2, 2012. View Source
